rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine
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Overview
Description
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is a chiral compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a phenyl group and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives, and addition reactions can form adducts with α,β-unsaturated carbonyl compounds .
Scientific Research Applications
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological effects.
Industrial Applications: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including neurotransmitter receptors in the central nervous system. It can modulate the activity of these receptors, leading to changes in neuronal signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S)-1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine: A similar compound with an imidazole group instead of a phenyl group.
[(2R,3S)-1-Methyl-2-(4-methylphenyl)piperidin-3-yl]methanamine: A derivative with a methyl-substituted phenyl group.
[(2R,3S)-1-Methyl-2-(2-thienyl)piperidin-3-yl]methanamine: A compound with a thiophene ring instead of a phenyl group.
Uniqueness
rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyl group and a methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORZBVQTSUNZOY-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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